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Introduction
Aptamers, single-stranded oligonucleotides capable of binding to specific targets with high

affinity and specificity, are a promising class of molecules for diagnostics and therapeutics.

However, their clinical translation can be hampered by their susceptibility to nuclease

degradation and, in some cases, suboptimal binding affinities. Chemical modifications of the

nucleotide building blocks offer a powerful strategy to overcome these limitations.

One such modification is the incorporation of 2'-O,4'-C-methyleneguanosine, a type of

Bridged Nucleic Acid (BNA) or Locked Nucleic Acid (LNA). This modification introduces a

methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the

sugar in an N-type conformation. This pre-organized structure can lead to several

advantageous properties in the resulting aptamers, including enhanced thermal stability,

increased nuclease resistance, and potentially improved binding affinity.[1][2][3]

These application notes provide a comprehensive overview of the use of 2'-O,4'-C-
methyleneguanosine in aptamer selection and design, including quantitative data on the

impact of this modification, detailed experimental protocols, and workflow visualizations.
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Data Presentation: Impact of 2'-O,4'-C-Methylene
(LNA) Modification on Aptamer Properties
The incorporation of 2'-O,4'-C-methyleneguanosine and other LNA modifications can

significantly alter the biophysical properties of an aptamer. The following tables summarize the

quantitative effects of LNA modifications on aptamer performance.

Table 1: Binding Affinity (Kd) of LNA-Modified Aptamers

Aptamer
System

Target
Modificati
on
Details

Kd
(Unmodifi
ed)

Kd (LNA-
Modified)

Fold
Change
in Affinity

Referenc
e

Thrombin

Binding

Aptamer

Human

Thrombin

Full-length

2',4'-

BNA/LNA

library

- 10-100 nM - [4]

SEA-

specific

DNA

Aptamer

(Apt5)

Staphyloco

ccal

Enterotoxin

A

Post-

SELEX

LNA

substitution

s

13 ± 2 nM
LNA14: 74

± 24 nM

~5.7-fold

decrease
[5]

TD05

Aptamer

Human

membrane

IgM

7-base pair

LNA

substitution

- -

Ten-fold

elevated

stability in

serum

[2]

Note: A direct side-by-side comparison of an aptamer with and without specifically 2'-O,4'-C-
methyleneguanosine was not available in the searched literature. The data presented is for

LNA modifications in general, which share the same 2'-O,4'-C-methylene bridge chemistry.

Table 2: Thermal Stability (Tm) and Nuclease Resistance of BNA/LNA-Modified

Oligonucleotides
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Oligonucleotid
e System

Property
Measured

Modification
Improvement
over
Unmodified

Reference

Duplex with

complementary

RNA

Thermal Stability

(ΔTm)

2'-O,4'-C-

ethylene-bridged

nucleic acids

(ENA)

+5.2 °C per

modification
[3]

Oligonucleotide
Nuclease

Resistance

2'-O,4'-C-

ethylene-bridged

nucleic acids

(ENA)

More resistant

than natural DNA

and LNA

[3]

Duplex and

Triplex

Thermal Stability

(ΔTm)

2',4'-BNA

modification

+4.3 to +5.0 °C

per modification
[1]

Oligonucleotide
Nuclease

Resistance

2',4'-BNA(NC)

modification

Tremendously

higher than

natural

oligonucleotide

[4]

Experimental Protocols
Protocol 1: Preparation of a 2'-O,4'-C-
Methyleneguanosine Modified Nucleic Acid Library
The successful selection of modified aptamers begins with the high-quality synthesis of a

modified oligonucleotide library. This requires the corresponding 2'-O,4'-C-
methyleneguanosine triphosphate and a polymerase capable of incorporating it.

Materials:

Unmodified ssDNA library template with randomized region flanked by primer binding sites

Primers (forward and reverse)

2'-O,4'-C-methyleneguanosine triphosphate (LNA-GTP)
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Natural dNTPs (dATP, dCTP, dTTP)

KOD DNA Polymerase (or a similar polymerase capable of incorporating LNA nucleotides)[6]

PCR reaction buffer

Nuclease-free water

Thermocycler

DNA purification kit

Method:

Library Design: Design a single-stranded DNA library with a central random region of 20-40

nucleotides flanked by constant regions for primer annealing.

Phosphoramidite Synthesis: The 2'-O,4'-C-methyleneguanosine phosphoramidite is

required for solid-phase synthesis of the primers if they are to contain the modification. For

incorporating the modification into the random region during SELEX, the triphosphate form is

necessary.

Enzymatic Synthesis of the Modified Library: a. Set up a PCR reaction with the ssDNA library

template, primers, dNTPs, and 2'-O,4'-C-methyleneguanosine triphosphate. The ratio of

modified to natural guanosine triphosphate can be varied depending on the desired level of

modification. b. Use a polymerase known to accept LNA-triphosphates, such as KOD DNA

polymerase.[6] c. Perform a limited number of PCR cycles to generate the initial double-

stranded modified library. d. Purify the dsDNA library using a DNA purification kit.

Generation of a Single-Stranded Modified Library: a. To generate the ssDNA library for the

first round of selection, one of the primers can be biotinylated. After PCR amplification, the

strands can be separated using streptavidin-coated magnetic beads. b. Alternatively,

asymmetric PCR can be performed with a limiting concentration of one of the primers to

generate an excess of the desired single strand.
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Protocol 2: Aptamer Selection using Capillary
Electrophoresis-SELEX (CE-SELEX)
CE-SELEX is a powerful method for selecting high-affinity aptamers, especially for modified

libraries, as it allows for selection in free solution and can be completed in fewer rounds than

traditional SELEX.[7][8]

Materials:

2'-O,4'-C-methyleneguanosine modified ssDNA library

Target molecule

CE instrument with a UV or fluorescence detector

Bare-fused silica capillary

Selection buffer (e.g., Tris-HCl, NaCl, MgCl2)

PCR reagents for amplification

DNA purification kit

Method:

Library Preparation: Dissolve the modified ssDNA library in the selection buffer. Heat to 95°C

for 5 minutes and then cool on ice for 10 minutes to allow for proper folding.

Incubation: Incubate the folded library with the target molecule at the desired temperature for

a specific time to allow for binding.

Capillary Electrophoresis Separation: a. Inject the incubation mixture into the capillary. b.

Apply a voltage to separate the unbound library from the aptamer-target complexes. The

complex will have a different electrophoretic mobility.[7]

Collection: Collect the fraction containing the aptamer-target complexes. The collection

window is determined by monitoring the electropherogram.
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Elution and Amplification: a. Elute the bound aptamers from the collected fraction. b. Amplify

the eluted sequences by PCR using the appropriate primers.

Subsequent Rounds: Repeat steps 1-5 for several rounds (typically 3-6 rounds for CE-

SELEX) to enrich for high-affinity aptamers.[8]

Sequencing and Characterization: After the final round, the enriched pool is cloned and

sequenced to identify individual aptamer candidates. The binding affinity and specificity of

these candidates are then characterized.

Protocol 3: Characterization of 2'-O,4'-C-
Methyleneguanosine Modified Aptamers
Binding Affinity Measurement (e.g., using Surface Plasmon Resonance - SPR):

Immobilize the biotinylated target molecule on a streptavidin-coated SPR sensor chip.

Prepare a series of dilutions of the LNA-modified aptamer in running buffer.

Inject the aptamer solutions over the sensor surface and record the binding response.

Regenerate the sensor surface between each aptamer concentration.

Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the

association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).

Nuclease Resistance Assay:

Incubate the 2'-O,4'-C-methyleneguanosine modified aptamer and an unmodified control

aptamer in a solution containing a nuclease (e.g., DNase I or serum).

Take aliquots at different time points.

Stop the nuclease activity (e.g., by adding EDTA or heat inactivation).

Analyze the integrity of the aptamers at each time point by denaturing polyacrylamide gel

electrophoresis (PAGE).
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Quantify the amount of full-length aptamer remaining at each time point to determine the

degradation rate.
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Caption: Workflow for the selection of 2'-O,4'-C-methyleneguanosine modified aptamers

using CE-SELEX.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In vitro selection of BNA (LNA) aptamers - PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. 2'-O,4'-C-ethylene-bridged nucleic acids (ENA): highly nuclease-resistant and
thermodynamically stable oligonucleotides for antisense drug - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. 2',4'-BNA/LNA aptamers: CE-SELEX using a DNA-based library of full-length 2'-O,4'-C-
methylene-bridged/linked bicyclic ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12404719?utm_src=pdf-body
https://www.benchchem.com/product/b12404719?utm_src=pdf-body-img
https://www.benchchem.com/product/b12404719?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3771997/
https://www.mdpi.com/1422-0067/18/8/1683
https://pubmed.ncbi.nlm.nih.gov/11738576/
https://pubmed.ncbi.nlm.nih.gov/11738576/
https://pubmed.ncbi.nlm.nih.gov/11738576/
https://pubmed.ncbi.nlm.nih.gov/23374873/
https://pubmed.ncbi.nlm.nih.gov/23374873/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Post-SELEX modifications with locked nucleic acids (LNA) of a SEA-specific DNA aptamer
assisted by in silico modelling - Molecular Systems Design & Engineering (RSC Publishing)
[pubs.rsc.org]

6. In vitro selection of BNA (LNA) aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]

7. sciex.jp [sciex.jp]

8. Isolating aptamers using capillary electrophoresis-SELEX (CE-SELEX) - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: 2'-O,4'-C-
Methyleneguanosine in Aptamer Selection and Design]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12404719#2-o-4-c-
methyleneguanosine-in-aptamer-selection-and-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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